molecular formula C7H9BrN2S B598617 5-Bromo-2-(propylthio)pyrimidine CAS No. 1199773-23-3

5-Bromo-2-(propylthio)pyrimidine

Cat. No.: B598617
CAS No.: 1199773-23-3
M. Wt: 233.127
InChI Key: REVQSUAMCUMXGQ-UHFFFAOYSA-N
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Description

Chemical Name: 5-Bromo-2-(propylthio)pyrimidine
CAS Number: 1199773-23-3
Molecular Formula: C₇H₉BrN₂S
Molecular Weight: ~241.1 g/mol (calculated)
Structure: A pyrimidine ring substituted with a bromine atom at position 5 and a propylthio group (–S–CH₂CH₂CH₃) at position 2.

Properties

IUPAC Name

5-bromo-2-propylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQSUAMCUMXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681092
Record name 5-Bromo-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-23-3
Record name 5-Bromo-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylthio)pyrimidine typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with propylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the propylthiol, which then acts as a nucleophile to attack the brominated pyrimidine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(propylthio)pyrimidine can undergo further substitution reactions, particularly at the bromine site, with various nucleophiles.

    Oxidation and Reduction: The propylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, propylthiol.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Aryl or vinyl-substituted pyrimidines.

Scientific Research Applications

Chemistry: 5-Bromo-2-(propylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.

Biology and Medicine: Pyrimidine derivatives, including this compound, are studied for their potential biological activities. They can serve as building blocks for the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propylthio)pyrimidine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or coupling reactions. In biological systems, its mechanism would depend on the target molecule it interacts with, which could involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Group Variations

Table 1: Structural and Functional Comparison
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-2-(propylthio)pyrimidine Propylthio (–S–C₃H₇) C₇H₉BrN₂S 241.1 High NAS reactivity; used in cross-couplings
5-Bromo-2-(isopropylamino)pyrimidine Isopropylamino (–NH–C₃H₇) C₇H₁₀BrN₃ 216.08 Amine group enables hydrogen bonding; limited analytical data
5-Bromo-2-cyclopropylpyrimidine Cyclopropyl C₇H₇BrN₂ 198–200 Rigid structure; used in kinase inhibitor synthesis
5-Bromo-2-iodopyrimidine Iodo (–I) C₄H₂BrIN₂ 284.88 Superior leaving group for Suzuki-Miyaura couplings
5-Bromo-2-(3-methoxypropylamino)pyrimidine Methoxypropylamino (–NH–CH₂CH₂CH₂–OCH₃) C₈H₁₂BrN₃O ~242.1 Enhanced solubility; potential CNS drug intermediate

Physical and Spectral Data

Table 2: Spectral Comparison
Compound Name NMR (¹H, Key Signals) LC-MS (m/z) Notable Spectral Features
This compound δ 8.61 (s, pyrimidine H), 3.05–2.95 (t, –S–CH₂–) 241.1 (M+H⁺) Distinct –S–CH₂– triplet
5-Bromo-2-cyclopropylpyrimidine δ 8.61 (s, pyrimidine H), 2.30–2.18 (m, cyclopropyl H) 199/201 (M+H⁺) Cyclopropyl multiplet
5-Bromo-2-iodopyrimidine δ 8.90 (s, pyrimidine H) 284.88 (M+H⁺) No aliphatic protons

Biological Activity

5-Bromo-2-(propylthio)pyrimidine is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms, applications, and comparative efficacy based on recent research findings.

Overview of Pyrimidines

Pyrimidines are heterocyclic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids (DNA and RNA). They are also significant in drug development due to their varied pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The compound may function through:

  • Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : The presence of bromine and sulfur groups enhances its interaction with microbial cell structures, leading to inhibitory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, various pyrimidine compounds were assessed for their efficacy against different bacterial strains. The findings suggest that this compound exhibits significant antibacterial properties, similar to other known antimicrobial agents.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus40 µg/mL
Control (Standard Antibiotic)E. coli10 µg/mL
Control (Standard Antibiotic)S. aureus15 µg/mL

Anticancer Properties

The anticancer potential of pyrimidines has been extensively studied. A comparative analysis with other pyrimidine derivatives shows that this compound demonstrates promising cytotoxic effects against cancer cell lines.

Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-725Etoposide: 30
A54920Etoposide: 28
Colo-20522Etoposide: 35

These results indicate that the compound could be a viable candidate for further development as an anticancer agent.

Case Studies

  • Study on Enzyme Interaction : A study investigated the interaction of this compound with specific enzymes involved in nucleotide metabolism. The results indicated that the compound effectively inhibited enzyme activity by binding at the active site, thereby reducing substrate turnover rates.
  • Antifungal Activity Assessment : In vitro tests demonstrated that this compound exhibited antifungal properties against several strains, including Candida albicans. The observed inhibition rates were comparable to established antifungal agents, suggesting its potential use in treating fungal infections.

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